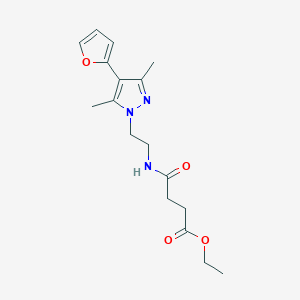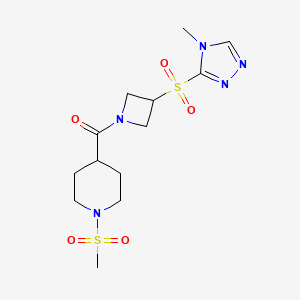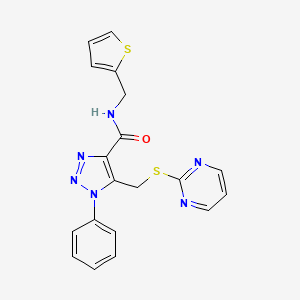
ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a furan ring, a pyrazole ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a furfural derivative.
Formation of the ester group: The ester group can be introduced by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Coupling of the pyrazole and furan rings: This step involves the reaction of the pyrazole derivative with the furan derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield various substituted derivatives, and hydrolysis may yield carboxylic acids and alcohols.
Applications De Recherche Scientifique
Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: This can modulate the activity of these proteins and affect various biochemical pathways.
Interacting with nucleic acids: This can influence gene expression and other genetic processes.
Modulating cellular signaling pathways: This can affect cell growth, differentiation, and other cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may have different functional groups or substituents.
Furan derivatives: Compounds containing the furan ring may have similar chemical properties and applications.
Pyrazole derivatives: Compounds containing the pyrazole ring may have similar biological activities and mechanisms of action.
Propriétés
IUPAC Name |
ethyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-4-23-16(22)8-7-15(21)18-9-10-20-13(3)17(12(2)19-20)14-6-5-11-24-14/h5-6,11H,4,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGMXYXOJFZUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2829811.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2829813.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2829814.png)
![4-Methyl-6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2829819.png)
![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2829823.png)

![2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine](/img/structure/B2829825.png)

![(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2829828.png)

![3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2829830.png)
